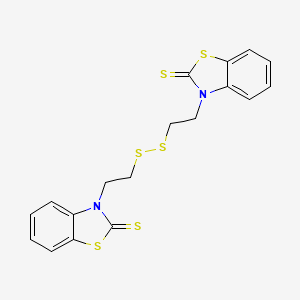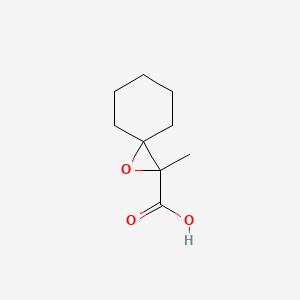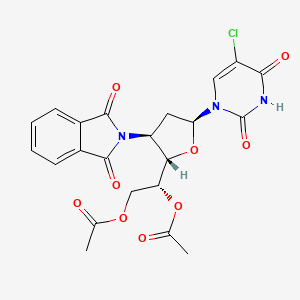
1,1'-Propane-1,3-diylbis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 86417 is a compound known for its significant antifungal properties. It belongs to the class of organonitrogen compounds containing an aliphatic nitrogen
Preparation Methods
The synthesis of NSC 86417 involves several steps, typically starting with the preparation of the aliphatic nitrogen precursor. The synthetic route often includes:
Formation of the aliphatic nitrogen precursor: This step involves the reaction of a suitable amine with an alkylating agent under controlled conditions.
Cyclization: The precursor undergoes cyclization to form the core structure of NSC 86417.
Industrial production methods for NSC 86417 are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
NSC 86417 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce NSC 86417, resulting in reduced forms of the compound.
Substitution: NSC 86417 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The
Properties
CAS No. |
10368-11-3 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-nitro-4-[3-(4-nitrophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2 |
InChI Key |
VAPDJRHKCKAAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


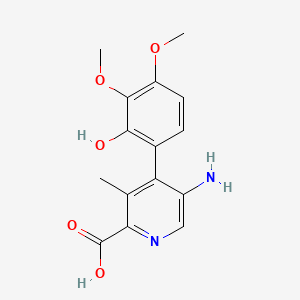

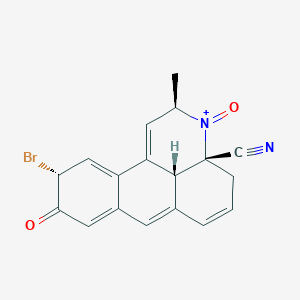
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

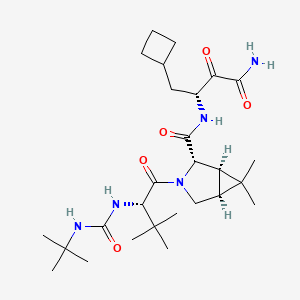

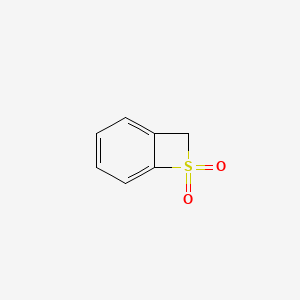
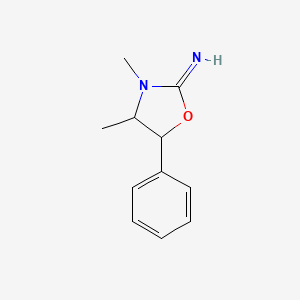
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)

